molecular formula C12H15BrO B1381156 ((3-(Bromomethyl)cyclobutoxy)methyl)benzene CAS No. 1379358-84-5

((3-(Bromomethyl)cyclobutoxy)methyl)benzene

Cat. No.: B1381156
CAS No.: 1379358-84-5
M. Wt: 255.15 g/mol
InChI Key: ODNAZMUIBMSISZ-UHFFFAOYSA-N
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Description

((3-(Bromomethyl)cyclobutoxy)methyl)benzene: is an organic compound with the molecular formula C₁₂H₁₅BrO. It is characterized by a benzene ring substituted with a bromomethyl group attached to a cyclobutoxy methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-(Bromomethyl)cyclobutoxy)methyl)benzene typically involves the bromination of a cyclobutylmethyl ether derivative. The process can be summarized in the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: ((3-(Bromomethyl)cyclobutoxy)methyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: ((3-(Bromomethyl)cyclobutoxy)methyl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of ((3-(Bromomethyl)cyclobutoxy)methyl)benzene involves electrophilic aromatic substitution reactions. The bromomethyl group acts as an electrophile, facilitating the substitution of hydrogen atoms on the benzene ring. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene product .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a benzene ring and a cyclobutyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in specialized synthetic applications .

Properties

IUPAC Name

[3-(bromomethyl)cyclobutyl]oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNAZMUIBMSISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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